molecular formula C20H18Sn B15342292 Triphenyl vinyl tin CAS No. 2117-48-8

Triphenyl vinyl tin

Cat. No.: B15342292
CAS No.: 2117-48-8
M. Wt: 377.1 g/mol
InChI Key: JCJXEBAQTMCZGK-UHFFFAOYSA-N
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Description

Triphenyl vinyl tin is an organotin compound with the chemical formula (C₆H₅)₃SnC₂H₃. It consists of a tin atom bonded to three phenyl groups and one vinyl group. This compound is part of a broader class of organotin compounds, which have been widely studied for their diverse applications in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl vinyl tin can be synthesized through various methods. One common approach involves the reaction of triphenyl tin chloride with vinyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and minimize by-products. The final product is usually purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Triphenyl vinyl tin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form triphenyl tin oxide and other tin-containing compounds.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The vinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under mild conditions.

Major Products

The major products formed from these reactions include various organotin compounds, which can be further utilized in organic synthesis and catalysis.

Scientific Research Applications

Triphenyl vinyl tin has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds and as a catalyst in polymerization reactions.

    Biology: It has been studied for its potential biological activity, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which triphenyl vinyl tin exerts its effects involves the interaction of the tin atom with various molecular targets. The phenyl and vinyl groups provide steric and electronic effects that influence the reactivity of the compound. In biological systems, it can interact with cellular components, leading to its antifungal and antibacterial activities.

Comparison with Similar Compounds

Similar Compounds

    Triphenyl tin chloride: Similar structure but with a chloride group instead of a vinyl group.

    Triphenyl tin hydroxide: Contains a hydroxide group.

    Triphenyl tin acetate: Contains an acetate group.

Uniqueness

Triphenyl vinyl tin is unique due to the presence of the vinyl group, which imparts distinct reactivity and properties compared to other triphenyl tin compounds. This makes it particularly useful in specific organic synthesis reactions and industrial applications.

Properties

CAS No.

2117-48-8

Molecular Formula

C20H18Sn

Molecular Weight

377.1 g/mol

IUPAC Name

ethenyl(triphenyl)stannane

InChI

InChI=1S/3C6H5.C2H3.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;1H,2H2;

InChI Key

JCJXEBAQTMCZGK-UHFFFAOYSA-N

Canonical SMILES

C=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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